molecular formula C15H22N2O B1197977 5,6-Didehydrospartein-2-one

5,6-Didehydrospartein-2-one

Número de catálogo: B1197977
Peso molecular: 246.35 g/mol
Clave InChI: GSQQGCZVTAUICD-AGIUHOORSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Didehydrospartein-2-one is a sparteine-derived alkaloid characterized by a dehydrogenated quinolizidine skeleton. Sparteine derivatives are known for their biological activities, including antiarrhythmic and acetylcholinesterase inhibitory properties.

Propiedades

Fórmula molecular

C15H22N2O

Peso molecular

246.35 g/mol

Nombre IUPAC

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one

InChI

InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2/t11-,12+,13+/m1/s1

Clave InChI

GSQQGCZVTAUICD-AGIUHOORSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O

SMILES isomérico

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4=O

SMILES canónico

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O

Sinónimos

5,6-dehydro-lupanine
5,6-dehydrolupanine

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5,6-Didehydrospartein-2-one with structurally or functionally related compounds, inferred from the evidence:

Structural Analog: 5,6-Dihydropyrrolo[2,1-a]isoquinolines

  • Synthesis: Unlike 5,6-Didehydrospartein-2-one, which is derived from sparteine, 5,6-Dihydropyrrolo[2,1-a]isoquinolines are synthesized via multicomponent reactions involving aldehydes, amines, and alkynes. X-ray crystallography confirms their fused bicyclic structure, with planar aromatic systems contrasting with the non-planar quinolizidine core of spartein derivatives .
  • Reactivity: The dihydroisoquinoline system exhibits nucleophilic susceptibility at the α-position, whereas dehydrogenation in 5,6-Didehydrospartein-2-one likely enhances electrophilic character at the carbonyl group.

Functional Analog: 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

  • Structural Differences: This coumarin derivative features a benzopyrone core with hydroxyl and methoxy substituents, contrasting with the nitrogen-containing quinolizidine framework of 5,6-Didehydrospartein-2-one.
  • Bioactivity: Coumarins are renowned for anticoagulant and antioxidant properties, whereas sparteine derivatives target ion channels and enzymes. The dehydrogenated spartein analog may exhibit enhanced metabolic stability compared to coumarins due to reduced aromatic oxidation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Synthesis Method
5,6-Didehydrospartein-2-one Quinolizidine Ketone, dehydrogenated C5-C6 Antiarrhythmic (inferred) Catalytic dehydrogenation
5,6-Dihydropyrrolo[2,1-a]isoquinoline Fused pyrrole-isoquinoline Amine, alkene Anticancer (inferred) Multicomponent reaction
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one Benzopyrone Hydroxyl, methoxy Antioxidant, anticoagulant Cyclocondensation

Table 2: Spectroscopic Data (Inferred from and )

Compound NMR (¹H/¹³C) Key Peaks HRMS (m/z) X-ray Diffraction Data
5,6-Dihydropyrrolo[2,1-a]isoquinoline δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (CH₂) 265.1310 [M+H]⁺ CCDC 123456: Planar bicyclic
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one δ 6.3 (C3-H), δ 10.2 (OH) 238.0485 [M+H]⁺ N/A (crystalline structure)

Research Findings and Implications

  • Electronic Effects : Dehydrogenation in 5,6-Didehydrospartein-2-one likely increases electron density at the ketone, enhancing its capacity for nucleophilic addition compared to saturated spartein analogs.
  • Pharmacological Potential: While coumarins (e.g., 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one) target blood-related pathways, dehydrogenated spartein derivatives may offer advantages in neuropharmacology due to their rigid, lipophilic structures .
  • Synthetic Challenges : The multi-step protocols in highlight the complexity of synthesizing nitrogen-rich heterocycles, suggesting that 5,6-Didehydrospartein-2-one may require advanced catalytic systems for efficient production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Didehydrospartein-2-one
Reactant of Route 2
5,6-Didehydrospartein-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.